molecular formula C7H7BN2O2 B3094643 1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid CAS No. 1260433-36-0

1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid

Cat. No.: B3094643
CAS No.: 1260433-36-0
M. Wt: 161.96 g/mol
InChI Key: CHTMPRIYDZWHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core fused with a boronic acid moiety. The presence of the boronic acid group makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary targets of 1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these receptors, inhibiting their activity and resulting in changes in cellular processes .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .

Pharmacokinetics

The compound’s low molecular weight is noted, which would be beneficial to its bioavailability .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

It’s worth noting that the compound’s storage temperature is recommended to be in an inert atmosphere at 2-8°c , which may suggest that its stability and efficacy could be influenced by environmental factors such as temperature and atmospheric conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a halogenated pyrrolo[2,3-b]pyridine is coupled with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid
  • 1H-pyrrolo[3,2-b]pyridin-3-ylboronic acid
  • 1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid

Comparison: 1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is unique due to its specific substitution pattern on the pyrrolo-pyridine core. This structural feature influences its reactivity and binding affinity to molecular targets. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse applications .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-4-10-7-5(6)2-1-3-9-7/h1-4,11-12H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTMPRIYDZWHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CNC2=C1C=CC=N2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693249
Record name 1H-Pyrrolo[2,3-b]pyridin-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260433-36-0
Record name 1H-Pyrrolo[2,3-b]pyridin-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
Reactant of Route 2
Reactant of Route 2
1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
Reactant of Route 3
Reactant of Route 3
1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
Reactant of Route 4
1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
Reactant of Route 5
1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
Reactant of Route 6
1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.